molecular formula C21H23N3O B12769037 Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- CAS No. 95857-75-3

Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)-

Cat. No.: B12769037
CAS No.: 95857-75-3
M. Wt: 333.4 g/mol
InChI Key: PHCMNKVFCIYTRW-UHFFFAOYSA-N
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Description

Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is a complex organic compound that belongs to the class of pyranoimidazoles This compound is characterized by its unique structure, which includes a pyrano ring fused to an imidazole ring, and two phenylmethyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- typically involves multi-step organic reactions. One common method includes the conjugate addition-cyclization of malononitrile to 5-arylidenebarbituric acids . Another approach involves the reaction of arylidenemalononitriles with barbituric acids under traditional hot reaction conditions or microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenylmethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated reagents for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrano(3,4-d)imidazole-4-methanamine, 1,4,6,7-tetrahydro-N,N-bis(phenylmethyl)- is unique due to its specific ring fusion and the presence of phenylmethyl groups, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

95857-75-3

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

N,N-dibenzyl-1-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-yl)methanamine

InChI

InChI=1S/C21H23N3O/c1-3-7-17(8-4-1)13-24(14-18-9-5-2-6-10-18)15-20-21-19(11-12-25-20)22-16-23-21/h1-10,16,20H,11-15H2,(H,22,23)

InChI Key

PHCMNKVFCIYTRW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C2=C1NC=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4

Origin of Product

United States

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